molecular formula C13H18N2O4 B14858123 Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate

Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate

Cat. No.: B14858123
M. Wt: 266.29 g/mol
InChI Key: SFEZVECGEGYVOL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by formylation and hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol .

Scientific Research Applications

Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(6-formyl-5-hydroxypyridin-3-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-9-6-11(17)10(8-16)15-7-9/h6-8,17H,4-5H2,1-3H3,(H,14,18)

InChI Key

SFEZVECGEGYVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

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